![molecular formula C20H25N7O B2597227 2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one CAS No. 2097925-60-3](/img/structure/B2597227.png)
2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one
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Overview
Description
The compound “2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one” is a complex organic molecule. It contains several functional groups and rings, including a pyrazolo[3,4-d]pyrimidin-4-yl group, a piperidin-4-yl group, and a cyclopenta[c]pyridazin-3-one group .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple ring structures and functional groups. Unfortunately, the exact molecular structure analysis is not available in the retrieved information .Scientific Research Applications
Synthesis of Heterocyclic Compounds
This compound is part of research efforts aimed at synthesizing new heterocyclic compounds with potential applications as antibacterial agents. The research involves exploring the reactivity of precursors towards various active methylene compounds to produce derivatives with potential antibacterial activities. For instance, Azab, Youssef, and El-Bordany (2013) focused on synthesizing heterocyclic compounds containing a sulfonamido moiety, which have shown high antibacterial activities against selected bacterial strains (Azab, Youssef, & El-Bordany, 2013).
Anticancer and Anti-5-Lipoxygenase Agents
Another area of application is in the synthesis of novel pyrazolopyrimidines derivatives, evaluated for their anticancer and anti-5-lipoxygenase activities. Rahmouni et al. (2016) synthesized a series of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones, which were screened for cytotoxic activities against cancer cell lines and for 5-lipoxygenase inhibition activities. The study provided insights into the structure-activity relationship (SAR) of these compounds (Rahmouni et al., 2016).
Antimicrobial Activity
Compounds derived from this chemical structure have also been investigated for their antimicrobial properties. Kandile and Zaky (2015) developed a method for synthesizing pyrano[2,3-c]pyridazines using piperidine as an organocatalyst. These synthesized compounds exhibited significant in vitro antibacterial activity against various bacterial and fungal strains, showcasing their potential as antimicrobial agents (Kandile & Zaky, 2015).
Biological Evaluation of Heterocyclic Derivatives
Further exploration includes the synthesis of pyrimidine, thiazolopyrimidine, pyrimidotriazine, and triazolopyrimidine derivatives for biological evaluation. These studies aim to discover new compounds with potential biological activities, including antimicrobial properties (Attaby & Eldin, 1999).
Future Directions
The future directions for research on this compound could include further investigation into its synthesis, properties, and potential applications. Pyrazolo[3,4-d]pyrimidines have shown promise in various areas, including as potential anticancer agents . Therefore, this compound could be a candidate for further optimization and study in these areas.
properties
IUPAC Name |
2-[[1-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7O/c1-13-22-19-16(11-21-25(19)2)20(23-13)26-8-6-14(7-9-26)12-27-18(28)10-15-4-3-5-17(15)24-27/h10-11,14H,3-9,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUMLBMDHSYTXCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C)C(=N1)N3CCC(CC3)CN4C(=O)C=C5CCCC5=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one |
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